
3-Phenyl-N-(trimethylsilyl)prop-2-en-1-imine
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Overview
Description
3-Phenyl-N-(trimethylsilyl)prop-2-en-1-imine is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenyl group, a trimethylsilyl group, and an imine functional group, making it a versatile molecule for synthetic and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-(trimethylsilyl)prop-2-en-1-imine typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base, followed by the addition of an amine. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N-(trimethylsilyl)prop-2-en-1-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetylene oxides, while reduction can produce phenylpropenylamines .
Scientific Research Applications
3-Phenyl-N-(trimethylsilyl)prop-2-en-1-imine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-N-(trimethylsilyl)prop-2-en-1-imine involves its interaction with specific molecular targets. For instance, it has been shown to bind to dihydropteroate synthase, an enzyme involved in bacterial folate synthesis. This binding inhibits the enzyme’s activity, leading to antibacterial effects. The compound’s interaction with proteins and other biomolecules is mediated by its unique structural features, including the phenyl and trimethylsilyl groups .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-N-(3-(trimethoxysilyl)propyl)prop-2-en-1-imine: Similar in structure but with a trimethoxysilyl group instead of a trimethylsilyl group.
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: Contains a hydroxyl group instead of an imine group.
3-(Trimethylsilyl)propargyl alcohol: Lacks the phenyl group and has a hydroxyl group instead of an imine group.
Uniqueness
3-Phenyl-N-(trimethylsilyl)prop-2-en-1-imine stands out due to its combination of a phenyl group, a trimethylsilyl group, and an imine functional group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
96735-58-9 |
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Molecular Formula |
C12H17NSi |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
3-phenyl-N-trimethylsilylprop-2-en-1-imine |
InChI |
InChI=1S/C12H17NSi/c1-14(2,3)13-11-7-10-12-8-5-4-6-9-12/h4-11H,1-3H3 |
InChI Key |
UPNZTQPIGQXGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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